

An In-Depth Technical Guide to 3-(Cyclopentylamino)propionitrile (CAS 1074-63-1)

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Compound of Interest

Compound Name: 3-(Cyclopentylamino)propionitrile

Cat. No.: B086361

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-(Cyclopentylamino)propionitrile** (CAS 1074-63-1), a versatile synthetic intermediate. The document delves into its chemical and physical properties, outlines detailed synthetic protocols, and presents a thorough guide to its analytical characterization, including predictive spectroscopic analysis based on analogous structures. Furthermore, it explores the potential applications of this molecule in drug discovery, drawing upon the known biological activities of related structural motifs such as the β -aminopropionitrile scaffold and the cyclopentylamino moiety. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, process development, and analytical sciences, offering both foundational knowledge and practical, field-proven insights.

Introduction and Molecular Overview

3-(Cyclopentylamino)propionitrile, with the CAS number 1074-63-1, is a secondary amine derivative featuring a cyclopentyl group and a cyanoethyl group attached to a central nitrogen atom.^{[1][2][3][4][5]} Its structure is a result of the cyanoethylation of cyclopentylamine. While not extensively studied as a final drug product, its constituent parts—the β -aminopropionitrile core and the cyclopentylamino group—are present in numerous biologically active molecules. This makes **3-(Cyclopentylamino)propionitrile** a valuable building block and a subject of interest for the synthesis of novel chemical entities in drug discovery programs.^{[6][7][8][9]}

The β -aminopropionitrile (BAPN) scaffold is famously associated with the inhibition of lysyl oxidase (LOX), an enzyme crucial for collagen and elastin cross-linking.[7][9] This inhibitory activity has implications in conditions characterized by fibrosis and in cancer metastasis.[7][10] The cyclopentyl group, on the other hand, is a common lipophilic moiety in medicinal chemistry, often employed to enhance binding affinity to biological targets and improve pharmacokinetic properties.[6] The presence of the 3-cyclopentyl propionitrile core in an intermediate for the JAK inhibitor Ruxolitinib underscores the relevance of this structural class in modern drug development.[11]

This guide will provide the necessary technical details to synthesize, characterize, and strategically utilize this compound in a research and development setting.

Physicochemical Properties

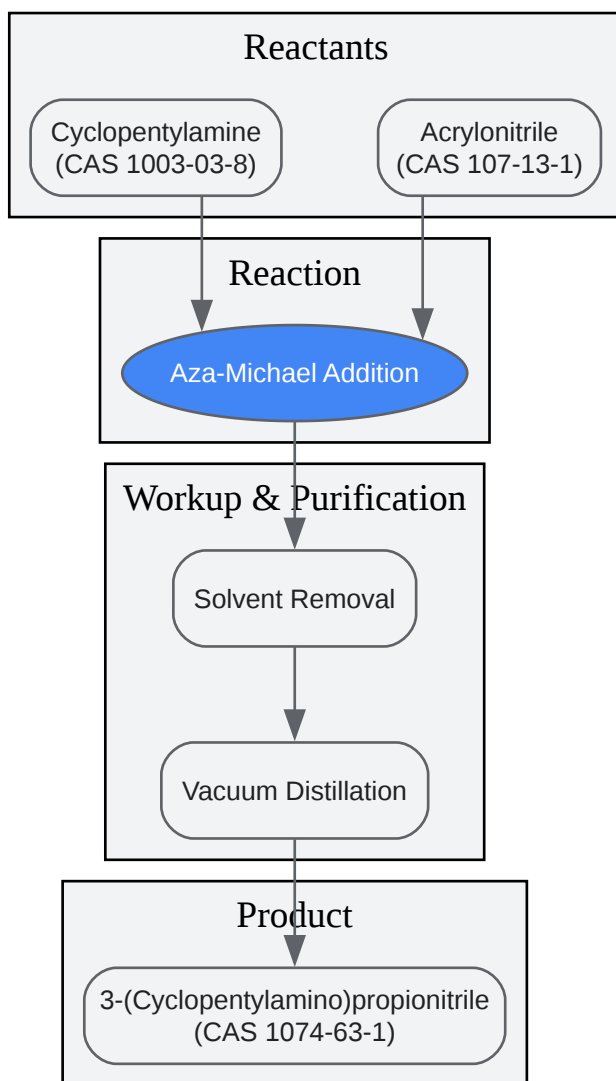
A summary of the key physicochemical properties of **3-(Cyclopentylamino)propionitrile** is presented in Table 1. These properties are essential for its handling, storage, and application in chemical synthesis.

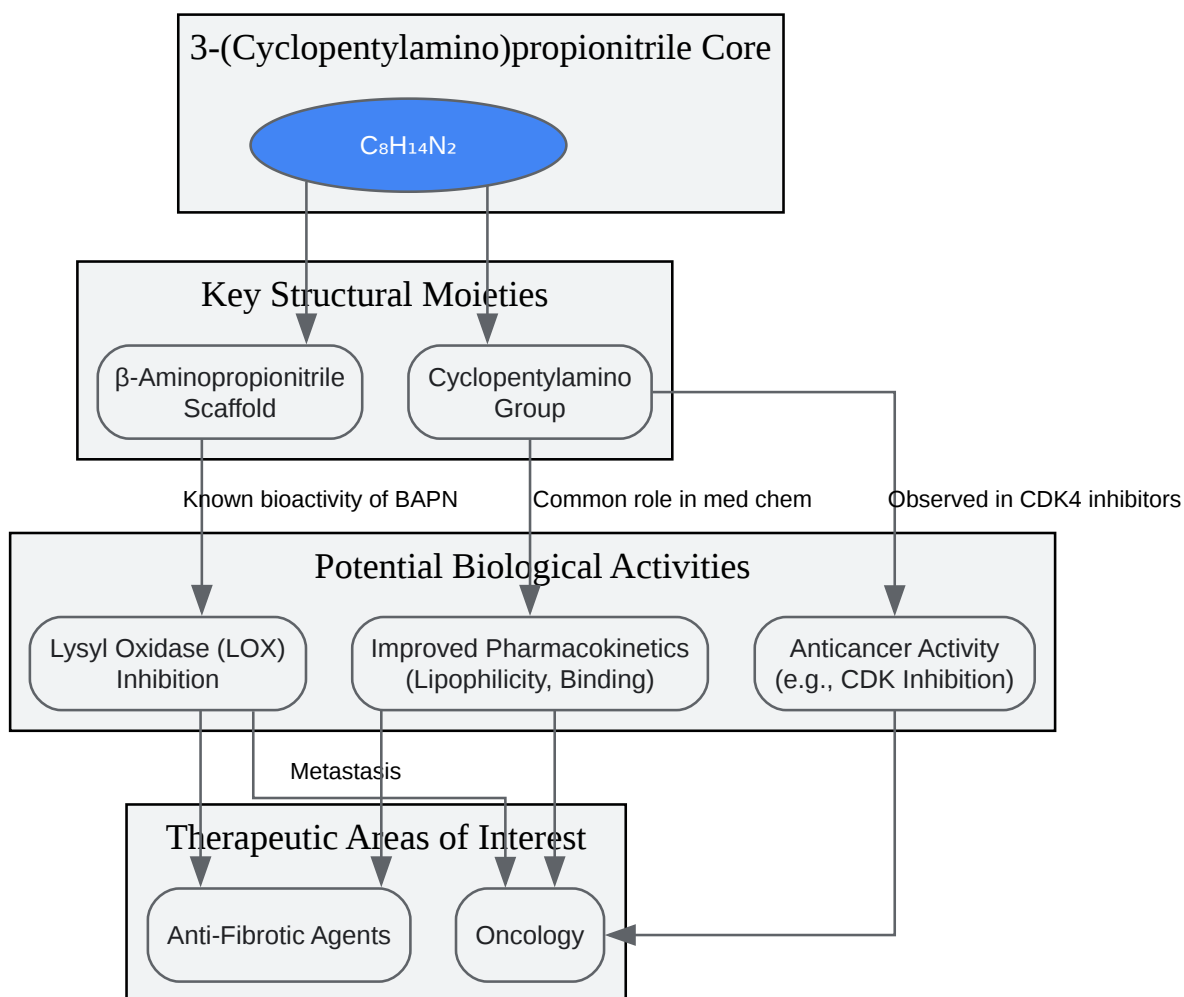
Property	Value	Source
CAS Number	1074-63-1	[1]
IUPAC Name	3-(Cyclopentylamino)propanenitrile	[1]
Molecular Formula	C ₈ H ₁₄ N ₂	[1]
Molecular Weight	138.21 g/mol	[1]
Boiling Point	265.8 °C at 760 mmHg (Predicted)	[1]
Appearance	Expected to be a liquid	Inferred
Purity (Commercial)	Typically ≥98%	[1]
Storage Conditions	Store at 2-8°C	[1]

Synthesis of 3-(Cyclopentylamino)propionitrile

The most direct and industrially scalable method for the synthesis of **3-(Cyclopentylamino)propionitrile** is the aza-Michael addition of cyclopentylamine to acrylonitrile.^[12] This reaction is typically base-catalyzed or can proceed thermally. Below are detailed protocols for both a conventional and a microwave-assisted approach.

Synthesis Workflow Diagram





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